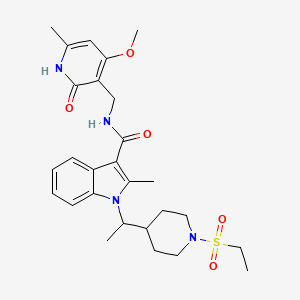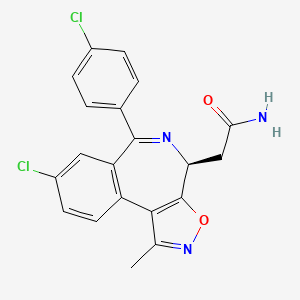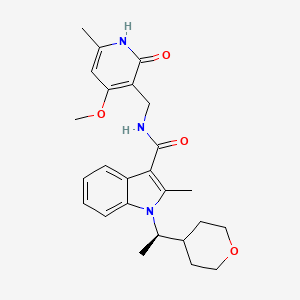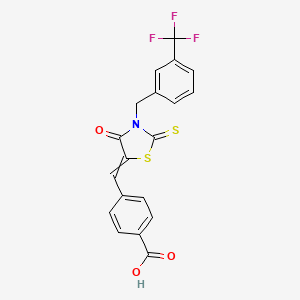
CY 09
Übersicht
Beschreibung
CY 09 is a selective and direct inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. It binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting the ATPase activity of NLRP3, which results in the suppression of NLRP3 inflammasome assembly and activation . This compound has shown significant potential in treating various inflammatory and neurodegenerative diseases due to its anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
CY 09 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the NLRP3 inflammasome and its role in various inflammatory processes.
Biology: In biological research, this compound is used to investigate the molecular mechanisms underlying NLRP3 inflammasome activation and its regulation.
Wirkmechanismus
Target of Action
CY-09 primarily targets the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, responsible for detecting pathogenic microorganisms and stress signals. Upon activation, it triggers the assembly of a multiprotein complex that leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 .
Mode of Action
CY-09 directly binds to the Walker A motif in the NACHT domain of NLRP3, impairing its ATP binding and inhibiting its ATPase activity. This inhibition prevents the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory responses . By targeting this specific domain, CY-09 effectively disrupts the inflammasome’s ability to respond to activating signals.
Biochemical Pathways
The inhibition of NLRP3 by CY-09 affects several biochemical pathways. Primarily, it prevents the activation of caspase-1, which is essential for the maturation and secretion of IL-1β and IL-18. This blockade reduces the inflammatory response and pyroptosis, a form of programmed cell death associated with inflammation . Consequently, the pathways involved in chronic inflammatory diseases, such as gout, type 2 diabetes, and neurodegenerative diseases, are modulated.
Pharmacokinetics
The pharmacokinetic profile of CY-09 includes its absorption, distribution, metabolism, and excretion (ADME) properties. CY-09 is designed to be bioavailable and stable, ensuring effective systemic distribution. Its metabolism involves hepatic pathways, and it is excreted primarily through renal routes. The compound’s stability and bioavailability are crucial for its therapeutic efficacy, allowing it to reach and maintain effective concentrations at the target site .
Result of Action
At the molecular level, CY-09’s inhibition of NLRP3 leads to a decrease in the production of pro-inflammatory cytokines IL-1β and IL-18. This reduction translates to diminished inflammatory responses and protection against cell death via pyroptosis. At the cellular level, this results in reduced inflammation and tissue damage, providing therapeutic benefits in conditions characterized by excessive inflammation .
Action Environment
The efficacy and stability of CY-09 can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might be compromised in highly acidic or basic environments. Additionally, the presence of other drugs or metabolic products can affect its bioavailability and interaction with NLRP3. Therefore, understanding these environmental factors is essential for optimizing the therapeutic use of CY-09 .
: Frontiers in Immunology : Frontiers in Immunology : MedChemExpress : Springer
Biochemische Analyse
Biochemical Properties
“CY 09” plays a significant role in biochemical reactions. It directly binds to the ATP-binding motif of NLRP3 NACHT domain and inhibits NLRP3 ATPase activity, resulting in the suppression of NLRP3 inflammasome assembly and activation . This interaction with the NLRP3 inflammasome suggests that “this compound” may interact with a variety of enzymes, proteins, and other biomolecules involved in the NLRP3 inflammasome pathway .
Cellular Effects
“this compound” has profound effects on various types of cells and cellular processes. It specifically blocks NLRP3 activation in macrophages . In addition, it has been shown to prevent changes in microglial activation induced by LPS . These effects suggest that “this compound” influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its direct binding to the ATP-binding motif of the NLRP3 NACHT domain . This binding inhibits NLRP3 ATPase activity, which in turn suppresses the assembly and activation of the NLRP3 inflammasome . This mechanism suggests that “this compound” exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of “this compound” over time in laboratory settings have been observed in various studies. For example, “this compound” has been shown to inhibit NLRP3 activation in vivo and prevent neonatal mortality in CAPS mouse model . This suggests that “this compound” has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models. For instance, C57BL/6J mice were injected with 40 mg/kg “this compound” or vehicle 30 min before injection of MSU . After 6 h, mice were killed, and peritoneal cavities underwent lavage with 10 ml ice-cold PBS . This study suggests that “this compound” has threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“this compound” is involved in the NLRP3 inflammasome pathway . This pathway involves a variety of enzymes and cofactors that “this compound” interacts with . The interaction of “this compound” with this pathway could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a NLRP3 inflammasome inhibitor, it is likely that “this compound” interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its role in inhibiting the NLRP3 inflammasome, it is likely that “this compound” is localized to the cytoplasm where the NLRP3 inflammasome is typically found . The effects of “this compound” on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CY 09 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and thiourea derivatives.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its binding affinity and selectivity towards NLRP3.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Large reactors are used to carry out the condensation reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain this compound with high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen: CY 09 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was möglicherweise seine Bindungsaffinität und Selektivität verändert.
Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter funktioneller Gruppen an this compound durch andere Gruppen, um seine Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.
Substitutionsmittel: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um das NLRP3-Inflammasom und seine Rolle bei verschiedenen entzündlichen Prozessen zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die molekularen Mechanismen zu untersuchen, die der Aktivierung des NLRP3-Inflammasoms und seiner Regulation zugrunde liegen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch direkte Bindung an die ATP-Bindungsstelle der NLRP3 NACHT-Domäne und hemmt die ATPase-Aktivität von NLRP3. Diese Hemmung verhindert die Assemblierung und Aktivierung des NLRP3-Inflammasoms, wodurch die Produktion proinflammatorischer Zytokine wie Interleukin 1 Beta und Interleukin 18 reduziert wird . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das NLRP3-Inflammasom, Caspase-1 und die nachgeschalteten Signalwege, die die Entzündung vermitteln .
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, das NLRP3-Inflammasom selektiv und direkt zu hemmen, ohne andere Inflammasomen oder Signalwege zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von NLRP3 bei verschiedenen Krankheiten zu untersuchen und gezielte Therapien zu entwickeln .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of CY 09: this compound is unique in its ability to selectively and directly inhibit the NLRP3 inflammasome without affecting other inflammasomes or signaling pathways. This selectivity makes it a valuable tool for studying the specific role of NLRP3 in various diseases and for developing targeted therapies .
Eigenschaften
IUPAC Name |
4-[[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of CY-09?
A1: CY-09 directly targets the NLRP3 inflammasome, specifically the ATP-binding motif of the NLRP3 NACHT domain. []
Q2: How does CY-09 affect NLRP3 inflammasome activity?
A2: CY-09 inhibits NLRP3 ATPase activity, which disrupts the assembly and activation of the NLRP3 inflammasome. This, in turn, prevents the downstream production and release of pro-inflammatory cytokines like IL-1β and IL-18. [, , ]
Q3: What are the downstream effects of CY-09's interaction with NLRP3?
A3: By inhibiting NLRP3 inflammasome activation, CY-09 reduces inflammatory responses in various models. This includes mitigating neuroinflammation, alleviating pain, and protecting against organ damage in conditions like diabetic nephropathy and acute liver injury. [, , , ]
Q4: What is the molecular formula and weight of CY-09?
A4: While this information is not explicitly stated in the provided research, it can be calculated from the chemical name and structure. The molecular formula of CY-09 is C19H12F3NO3S2, and its molecular weight is 423.43 g/mol.
Q5: What in vitro models have been used to study CY-09's effects?
A7: CY-09 has been investigated in various in vitro models, including peritoneal macrophages stimulated with Shiga toxin [], albumin-treated renal tubular epithelial HK-2 cells [], and LPS-primed and nigericin-stimulated BMDMs. [] These studies demonstrate CY-09's efficacy in inhibiting NLRP3 inflammasome activation and its downstream consequences.
Q6: Has CY-09 been tested in animal models? What are the key findings?
A6: Yes, CY-09 has shown promising results in several animal models:
- Hemolytic Uremic Syndrome: CY-09 improved biochemical indicators, reduced renal injury, and increased survival rates in a mouse model of Shiga toxin-induced HUS. []
- Diabetic Nephropathy: CY-09 attenuated inflammation, oxidative stress, apoptosis, and fibrosis in the kidneys of db/db mice, highlighting its potential in treating DN. []
- Acute Liver Injury: CY-09 effectively suppressed NLRP3 inflammasome activation in Kupffer cells and mitigated liver injury in a mouse model of thioacetamide-induced liver injury aggravated by hyperglycemia. [, ]
- Ischemic Stroke: In a mouse model of diabetes, CY-09 alleviated cardiac dysfunction following ischemic stroke, suggesting a potential therapeutic role for stroke complications in diabetic patients. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


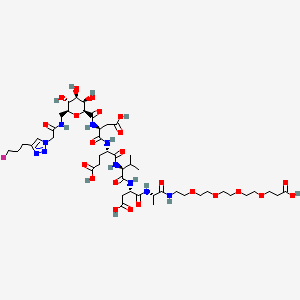
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
![sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide](/img/structure/B606777.png)

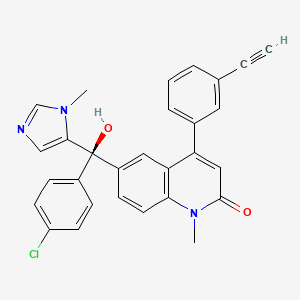
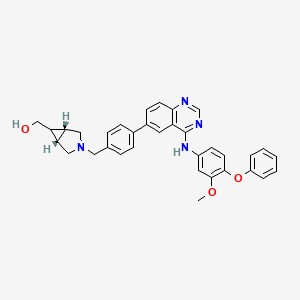
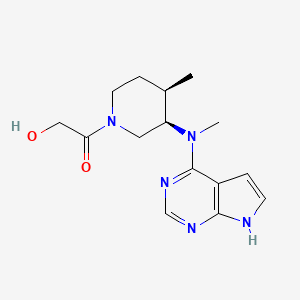
![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)
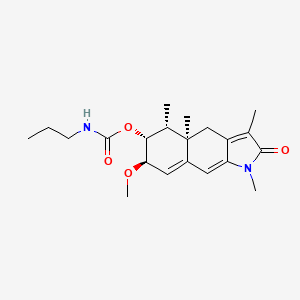
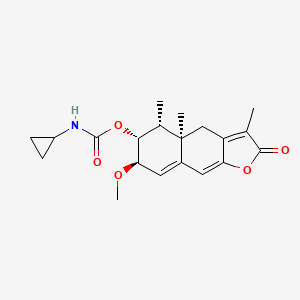
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)
